molecular formula C16H13ClFN5O B4948158 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide

Cat. No.: B4948158
M. Wt: 345.76 g/mol
InChI Key: DTBKKJCFFHGPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide, also known as TAK-915, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. The drug has been shown to modulate the activity of the GABA-A receptor, which plays a key role in the regulation of neuronal excitability and neurotransmission.

Mechanism of Action

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide acts as a selective positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory neurotransmission in the brain. This leads to a reduction in neuronal excitability and a decrease in the symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of GABA-A receptor activity, the reduction of neuronal excitability, and the enhancement of inhibitory neurotransmission. The drug has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide for lab experiments is its high selectivity and specificity for the GABA-A receptor, which allows for precise modulation of neuronal activity. However, the drug also has some limitations, including its low solubility and poor pharmacokinetic properties, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide. One area of focus is the optimization of the drug's pharmacokinetic properties to improve its efficacy and reduce its side effects. Another area of interest is the exploration of the drug's potential therapeutic applications in other neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neuronal activity and neurotransmission.

Synthesis Methods

The synthesis of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide involves the reaction of 4-chlorobenzylamine with 2H-tetrazole-5-carboxylic acid, followed by the addition of 4-fluorobenzaldehyde and acetic anhydride. The resulting compound is then purified by column chromatography to obtain this compound.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-13-5-3-12(4-6-13)16-20-22-23(21-16)10-15(24)19-9-11-1-7-14(18)8-2-11/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBKKJCFFHGPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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